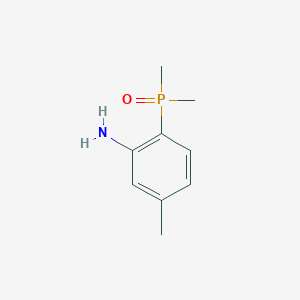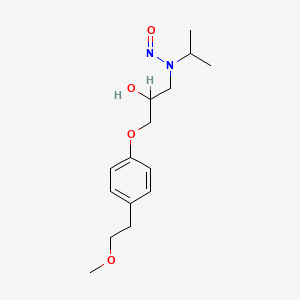![molecular formula C6H11NO B8145634 6-Methylene-[1,4]oxazepane](/img/structure/B8145634.png)
6-Methylene-[1,4]oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylene-[1,4]oxazepane is a heterocyclic compound belonging to the oxazepane family. It is characterized by a seven-membered ring containing one nitrogen and one oxygen atom, with a methylene group attached to the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylene-[1,4]oxazepane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of alkenols, alkynols, or hydroxyketones using Brønsted or Lewis acids . Another approach involves the reaction of polymer-supported homoserine with nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for large-scale production, such as temperature control, solvent selection, and catalyst usage to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylene-[1,4]oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its chemical properties make it suitable for applications in material science and environmental research.
Mechanism of Action
The mechanism by which 6-Methylene-[1,4]oxazepane exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Oxazepane: A structurally related compound with similar chemical properties.
1,4-Oxazinane: Another related compound, often found in biologically active molecules and pharmaceuticals.
Uniqueness: 6-Methylene-[1,4]oxazepane stands out due to the presence of the methylene group at the sixth position, which imparts unique chemical reactivity and potential for further functionalization. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry.
Properties
IUPAC Name |
6-methylidene-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6-4-7-2-3-8-5-6/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXANQYKLVSDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
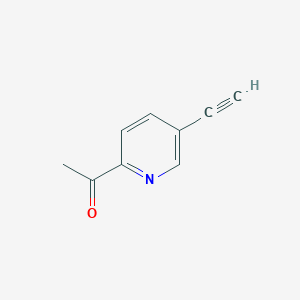
![Methyl [1,4'-bipiperidine]-4-carboxylate 2HCl](/img/structure/B8145562.png)
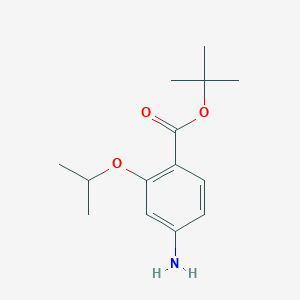
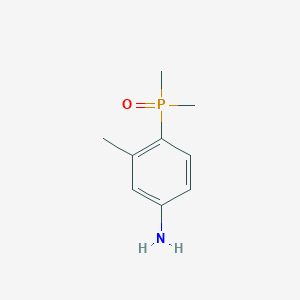

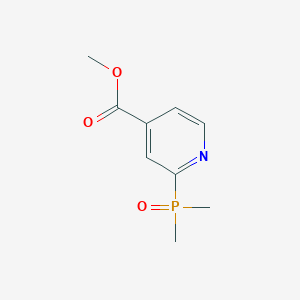
![6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8145587.png)
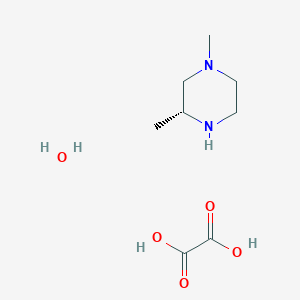
![[(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl fluoride](/img/structure/B8145607.png)
amine](/img/structure/B8145621.png)
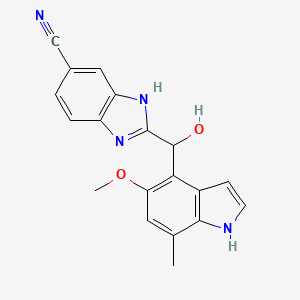
![6-Methylene-[1,4]oxazepane hydrochloride](/img/structure/B8145629.png)
